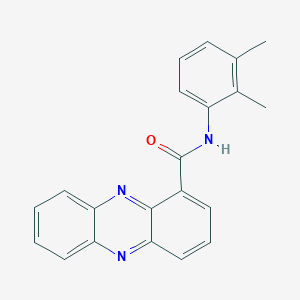
N-(2,3-dimethylphenyl)phenazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenazine-1-carboxamide (PCN) is a phenazine derivative that is strongly antagonistic to fungal phytopathogens . It has been the focus of research due to its high biocontrol activity, leading to efforts in isolating and identifying novel bacterial strains and engineering strategies to target PCN as a lead molecule .
Molecular Structure Analysis
The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum . Mesoporous silica nanoparticles (MSNPs) were synthesized via base-catalyzed sol-gel process at room temperature, functionalized with phenazine-1-carboxamide (PCN) and characterized by UV-visible, FT-IR, DLS, XRD spectroscopic techniques, SEM, TEM, TGA and BET analysis .Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Physical And Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches . The position and type of functional groups in the phenazines’ molecules dictate their chemical, physical, and biological properties that encompass antibiotic, antifungal, insecticidal, antitumor, antimalarial, and antiparasitic activities .科学研究应用
- Role of N-(2,3-dimethylphenyl)phenazine-1-carboxamide : Phenazines, including this compound, have shown promise as photosensitizers. Upon light exposure, they generate reactive oxygen species (ROS) that can destroy cancer cells and combat microbial infections .
- Research Findings : Derivatives of phenazines, including N-(2,3-dimethylphenyl)phenazine-1-carboxamide, have demonstrated cytotoxicity against various cancer cell lines in vitro .
Photodynamic Therapy (PDT)
Cytotoxicity Against Cancer Cells
Biocontrol Against Fungal Phytopathogens
作用机制
Target of Action
N-(2,3-dimethylphenyl)phenazine-1-carboxamide, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the fungal pathogens, and it plays a significant role in the biocontrol activity of certain bacterial strains .
Mode of Action
PCN interacts with its targets by inhibiting their growth and proliferation . It has been found to cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These interactions result in the inhibition of the fungal pathogens, thereby exhibiting its biocontrol activity .
Biochemical Pathways
The biochemical pathways affected by PCN involve the metabolic processes of the fungal pathogens . The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The downregulation of these pathways leads to the aforementioned changes in the fungal cells .
Pharmacokinetics
Phenazines, in general, are known to permeate tissues and organs easily, which suggests that pcn may have good bioavailability .
Result of Action
The result of PCN’s action is the effective inhibition of fungal pathogens. It decreases the mycelial biomass and protein content of the pathogens, reduces superoxide dismutase (SOD) activity, and increases peroxidase (POD) and cytochrome P450 activities . This leads to the death of the fungal cells and thus controls the spread of fungal diseases .
Action Environment
The action of PCN can be influenced by environmental factors. For instance, it is produced by certain bacterial strains, such as Pseudomonas chlororaphis, that are found in the rhizosphere of plants . Therefore, the presence and abundance of these bacteria in the soil can affect the production and action of PCN. Furthermore, the pH and nutrient content of the soil can also influence the activity and stability of PCN .
属性
IUPAC Name |
N-(2,3-dimethylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-7-5-11-16(14(13)2)24-21(25)15-8-6-12-19-20(15)23-18-10-4-3-9-17(18)22-19/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBNHVRADXQGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)phenazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

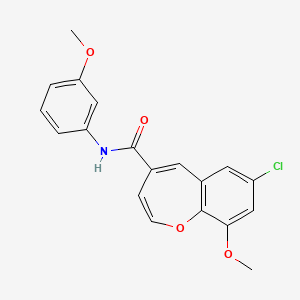
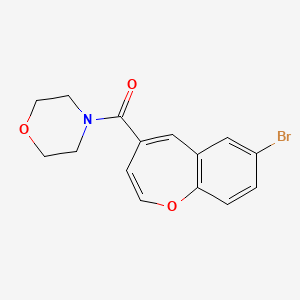
![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)
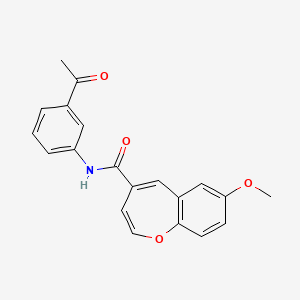
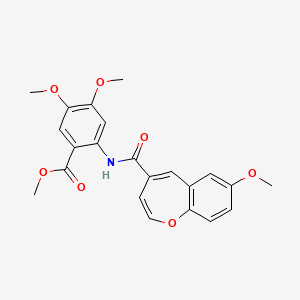
![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)
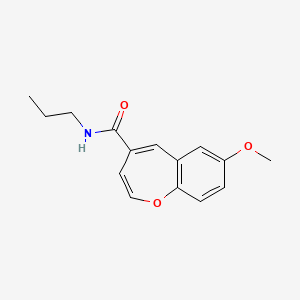
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)
![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)
![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

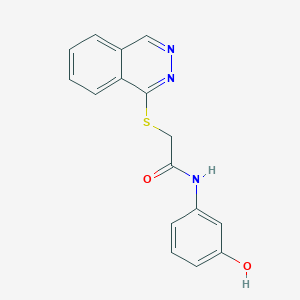
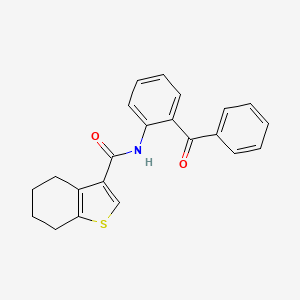
![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)